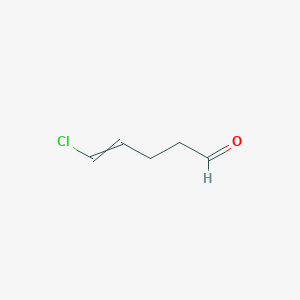

5-Chloropent-4-enal

Description

Structure

3D Structure

Properties

CAS No. |

54814-14-1 |

|---|---|

Molecular Formula |

C5H7ClO |

Molecular Weight |

118.56 g/mol |

IUPAC Name |

5-chloropent-4-enal |

InChI |

InChI=1S/C5H7ClO/c6-4-2-1-3-5-7/h2,4-5H,1,3H2 |

InChI Key |

XEMSZSSOMTXAAF-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=O)C=CCl |

Origin of Product |

United States |

Contextualization of α,β Unsaturated Halogenated Aldehydes in Organic Chemistry

α,β-Unsaturated aldehydes are a cornerstone of synthetic organic chemistry, functioning as highly reactive and versatile intermediates. google.com Their conjugated system, comprising a carbon-carbon double bond and an aldehyde group, allows for a variety of transformations, including 1,2-additions to the carbonyl group and 1,4-conjugate (or Michael) additions to the β-carbon. The introduction of a halogen atom into this system, creating α,β-unsaturated halogenated aldehydes, further enhances their synthetic utility.

Halovinyl aldehydes are recognized as valuable building blocks for the targeted synthesis of a wide array of linear and heterocyclic systems. researchgate.net The halogen, typically fluorine, chlorine, or bromine, introduces several key features:

An additional electrophilic site: The carbon atom bearing the halogen is susceptible to nucleophilic attack, leading to substitution reactions.

Modulation of reactivity: The electron-withdrawing nature of the halogen influences the electrophilicity of the conjugated system.

A handle for cross-coupling reactions: The carbon-halogen bond provides a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

This combination of an aldehyde, a reactive double bond, and a vinyl halide makes these compounds powerful bifunctional electrophiles, capable of participating in sequential or cascade reactions to rapidly build molecular complexity from simple precursors.

Significance of 5 Chloropent 4 Enal Within Contemporary Synthetic Methodologies and Chemical Research

5-Chloropent-4-enal, specifically the (E)-isomer, is a compelling example of an α,β-unsaturated halogenated aldehyde. While direct academic research focusing exclusively on this compound is limited, its structure suggests significant potential based on the well-documented chemistry of its isomers and related esters.

The molecule possesses two distinct electrophilic centers: the aldehyde carbonyl carbon and the C5 carbon atom bonded to the chlorine. This bifunctionality makes it an ideal candidate for the synthesis of five-carbon chains functionalized at both ends. For instance, the aldehyde can undergo olefination, reduction, or reductive amination, while the vinyl chloride can participate in cross-coupling reactions.

The significance of this structural motif is highlighted by research on closely related compounds. For example, its isomer, (E)-5-chloropent-2-enal, has been synthesized and utilized as a key intermediate in the preparation of cyclic depsipeptides, which are known to have important biological activities, including as histone deacetylase (HDAC) inhibitors. epo.org In these syntheses, the aldehyde serves as a handle for chain extension, while the vinyl chloride remains for potential later-stage modification.

Furthermore, the corresponding ester, ethyl (4E)-5-chloropent-4-enoate, is a documented precursor in the synthesis of insect pheromones and other natural products. google.comresearchgate.netresearchgate.net It is frequently derived from the industrially available (E)-1,3-dichloropropene and used in palladium-catalyzed cross-coupling reactions to construct complex carbon skeletons. researchgate.netresearchgate.net The successful application of this ester underscores the synthetic value of the 5-chloropent-4-enoyl structural unit, suggesting that the corresponding aldehyde, this compound, would be an equally, if not more, versatile reagent due to the higher reactivity of the aldehyde group.

Table 1: Physicochemical Properties of (E)-5-Chloropent-4-enal

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇ClO |

| IUPAC Name | (E)-5-chloropent-4-enal |

| Molecular Weight | 118.56 g/mol |

| Exact Mass | 118.0185425 Da |

| InChIKey | XEMSZSSOMTXAAF-DUXPYHPUSA-N |

Data sourced from PubChem CID 71500733. nih.gov

Overview of Key Academic Research Frontiers Pertaining to 5 Chloropent 4 Enal

Natural Product Synthesis

A major frontier is the application of such bifunctional building blocks in the total synthesis of complex natural products. The utility of the related ester in pheromone synthesis is a clear indicator of this potential. google.comresearchgate.net this compound could serve as a five-carbon synthon in the convergent synthesis of polyketides, alkaloids, or other complex molecules. The aldehyde could be used for initial fragment coupling via aldol (B89426) reactions, Wittig-type olefinations, or other carbonyl chemistry, with the vinyl chloride moiety being carried through several steps before being used in a late-stage cross-coupling to complete the carbon skeleton. Unstable aldehydes are often generated and used immediately in subsequent reactions, such as a Wittig olefination, to create more stable enal products for purification and further use. acs.org

Development of Cascade Reactions

The dual electrophilicity of this compound makes it an ideal substrate for the design of novel cascade reactions. A research frontier exists in developing catalytic systems that can orchestrate selective sequential reactions at the two different sites. For example, one could envision a chemo- and regioselective conjugate addition of an organometallic reagent to the aldehyde, followed by an intramolecular cross-coupling reaction to form a cyclic structure. Such strategies are highly sought after as they increase synthetic efficiency by minimizing intermediate purification steps, saving time and resources.

Synthesis of Pharmaceutical Scaffolds

The synthesis of novel heterocyclic compounds is a constant focus of medicinal chemistry research. The reactivity of this compound could be harnessed to build diverse heterocyclic scaffolds. For instance, reaction with a dinucleophile, such as a hydrazine (B178648) or a hydroxylamine, could lead to the formation of pyrazoline or isoxazoline (B3343090) rings, with the chlorovinyl side chain available for further functionalization to explore the structure-activity relationship of the resulting compounds. The use of related building blocks like 5-chloropent-1-yne in the synthesis of 1,2,3-triazole derivatives for biological screening highlights the value of such halogenated five-carbon chains in drug discovery. nih.govresearchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-5-Chloropent-4-enal |

| (E)-5-Chloropent-2-enal |

| Ethyl (4E)-5-chloropent-4-enoate |

| (E)-1,3-dichloropropene |

Applications of 5 Chloropent 4 Enal in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block (Synthon)

5-Chloropent-4-enal possesses two reactive sites: the electrophilic aldehyde carbon and the vinyl chloride group, which can potentially participate in various coupling and nucleophilic substitution reactions. This dual functionality, in theory, makes it a candidate for the synthesis of diverse organic structures.

Construction of Linear and Branched Aliphatic Frameworks

The aldehyde group of this compound could, in principle, undergo reactions such as Wittig olefination or Grignard additions to extend the carbon chain and introduce branching. The vinyl chloride moiety could subsequently be functionalized, for example, through Suzuki or Stille coupling reactions. However, specific examples of such applications leading to the construction of complex linear or branched aliphatic frameworks are not readily found in peer-reviewed literature.

Facilitation of Cyclic and Heterocyclic Compound Synthesis

The bifunctional nature of this compound suggests its potential use in cyclization reactions. For instance, intramolecular reactions or intermolecular cycloadditions could theoretically lead to the formation of various carbocyclic and heterocyclic systems. Despite this potential, there is a scarcity of published research demonstrating the use of this compound for the synthesis of cyclic or heterocyclic compounds.

Incorporation into Unsaturated Systems, including Enynes and Allenes

The vinyl chloride group presents a potential handle for the introduction of unsaturation. For example, Sonogashira coupling could be envisioned to form an enyne structure. However, the scientific literature does not provide significant evidence of this compound being utilized as a precursor for the synthesis of enynes or allenes.

Contributions to Target-Oriented and Diversity-Oriented Synthesis

Target-oriented synthesis (TOS) focuses on the efficient synthesis of a single, complex molecule, often a natural product. Diversity-oriented synthesis (DOS) aims to produce a wide range of structurally diverse molecules for screening in drug discovery.

Stereoselective Integration into Natural Products

The synthesis of natural products often requires precise control of stereochemistry. While the aldehyde group of this compound could potentially be involved in stereoselective transformations, there are no prominent examples in the literature of its successful and stereoselective integration into the synthesis of natural products.

Application in Fragment-Based Synthetic Strategies for Complex Molecules

Fragment-based drug discovery (FBDD) involves the identification of small molecular fragments that bind to a biological target, which are then grown or combined to create more potent leads. While this compound could theoretically serve as a fragment, there is no available research to support its application in fragment-based synthetic strategies for the construction of complex molecules.

Preparation of Advanced Chemical Intermediates

The reactivity of this compound lends itself to the synthesis of diverse and complex molecular scaffolds. The aldehyde group provides a handle for traditional carbonyl chemistry, while the vinyl chloride can participate in a range of coupling and cyclization reactions. This dual reactivity is instrumental in the preparation of sophisticated intermediates.

Synthetic Precursors for Pharmaceutical Compounds

While direct applications of this compound in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, its potential as a precursor to key pharmaceutical intermediates, particularly heterocyclic structures, is significant. The general strategy involves leveraging the 1,5-dicarbonyl-like reactivity of this compound after initial transformations.

One of the most important classes of heterocyclic compounds in medicinal chemistry is the pyrazole ring system. Pyrazoles are core components of numerous pharmaceuticals due to their diverse biological activities. The synthesis of substituted pyrazoles often relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. While this compound is a 1,5-dicarbonyl equivalent, it can be envisioned as a synthon for pyrazole synthesis through a multi-step sequence. For instance, reaction at the aldehyde followed by transformation of the vinyl chloride moiety could generate a suitable precursor for cyclization with hydrazines.

The versatility of the pyrazole scaffold, accessible from precursors conceptually related to this compound, is highlighted by its presence in a wide array of therapeutic agents. Five-membered heterocycles, including pyrazoles, are fundamental to the design of antibacterial drugs and other therapeutic agents.

| Pharmaceutical Intermediate Class | Potential Synthetic Utility of this compound | Key Reaction Types |

| Substituted Pyrazoles | Precursor to 1,5-dicarbonyl synthons for pyrazole ring formation. | Hydrazone formation, cyclization, nucleophilic substitution. |

| Other Nitrogen Heterocycles | Building block for the assembly of various heterocyclic cores. | Condensation reactions, cycloadditions. |

Intermediates in Agrochemical Synthesis

The field of agrochemicals has seen significant advancements through the development of novel active ingredients, with pyrazole-containing compounds playing a pivotal role, particularly as fungicides and insecticides. Pyrazole carboxamides, for instance, are a major class of modern fungicides. The synthesis of the core pyrazole ring in these agrochemicals often starts from readily available precursors that can be transformed into the required 1,3-dicarbonyl or equivalent synthons for reaction with hydrazines.

Halogenated precursors are frequently employed in the synthesis of agrochemicals, and this compound, with its vinyl chloride group, fits this profile. The general synthetic approach to many commercial pyrazole fungicides involves the construction of a substituted pyrazole-4-carboxylic acid, which is then coupled with an appropriate amine to form the final carboxamide.

The synthesis of the pyrazole core can be achieved through the reaction of a β-ketoester with a hydrazine. While not a direct precursor, this compound could be theoretically converted to a suitable β-ketoester derivative through a series of chemical transformations. The presence of the chlorine atom also offers a potential site for further functionalization or for influencing the electronic properties of the resulting molecule.

The importance of the pyrazole scaffold in agrochemicals is underscored by the number of commercial products that incorporate this heterocycle. These compounds often exhibit high efficacy and novel modes of action.

| Agrochemical Intermediate | Potential Role of this compound | Relevant Agrochemical Class |

| Substituted Pyrazole Carboxylic Acids | Multi-step precursor to the pyrazole core. | Pyrazole Carboxamide Fungicides. |

| Halogenated Heterocyclic Intermediates | Source of a functionalized five-carbon chain with a halogen. | Various Fungicides and Insecticides. |

Building Blocks for Specialty Chemicals

The dual functionality of this compound also makes it an attractive monomer or intermediate in the synthesis of specialty polymers and materials. The aldehyde and vinyl chloride groups can undergo a variety of polymerization or modification reactions to produce materials with tailored properties.

For example, the aldehyde functionality can be used in condensation polymerizations or as a site for post-polymerization modification. The vinyl chloride group can potentially participate in radical polymerization or be converted to other functional groups that can undergo polymerization. The development of functional monomers is a key area of research in polymer chemistry, aiming to create polymers with specific chemical, physical, or biological properties.

While specific examples of polymers derived directly from this compound are not prominent in the literature, its potential as a functional building block is clear. The ability to introduce both carbonyl and chloroalkyl functionalities into a polymer backbone could lead to materials with unique characteristics, such as tunable polarity, reactivity, and cross-linking capabilities. The synthesis of specialty polymers often involves the use of such multifunctional monomers to achieve desired performance characteristics for applications in coatings, adhesives, and advanced materials.

| Specialty Chemical Application | Function of this compound | Potential Polymer Type |

| Functional Polymer Synthesis | As a monomer or precursor to a functional monomer. | Polyesters, Polyacetals, Functionalized Polyolefins. |

| Cross-linking Agent | Introduction of reactive sites into a polymer chain. | Thermosetting Resins. |

| Intermediate for Fine Chemicals | Building block for complex organic molecules. | Dyes, fragrances, and other performance chemicals. |

Future Research Directions and Emerging Perspectives

Development of Sustainable and Environmentally Benign Synthetic Protocols

Future research will likely prioritize the development of green and sustainable methods for the synthesis of 5-Chloropent-4-enal and its derivatives, moving away from traditional routes that may rely on hazardous reagents or generate significant waste.

Key areas of focus could include:

Biomass-Derived Feedstocks: Investigating routes from renewable resources is a cornerstone of green chemistry. hyle.org For instance, methodologies developed for creating α,β-unsaturated carbonyl compounds from biomass-derived precursors like glyceraldehyde acetonide could be adapted. scielo.brsemanticscholar.org This approach would reduce the reliance on petrochemical feedstocks.

Catalytic Routes: Shifting from stoichiometric reagents to catalytic processes can significantly improve atom economy and reduce waste. Research into ethane-based technologies for vinyl chloride production, which can lower the carbon footprint compared to ethylene-based processes, could inspire more sustainable syntheses of chlorinated precursors. acs.orgresearchgate.net

Process Optimization: Integrating reaction steps, as seen in modern vinyl chloride monomer (VCM) production that combines chlorination, pyrolysis, and oxychlorination, can create a more balanced and efficient process with reduced waste streams. rsc.orgusf.edu Applying similar principles to the synthesis of functionalized vinyl chlorides like this compound could lead to more sustainable manufacturing.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The presence of two distinct reactive sites in this compound—the aldehyde and the vinyl chloride—presents a significant opportunity for the exploration of selective catalytic systems. Future work will be aimed at developing catalysts that can target one functional group with high chemoselectivity.

Table 1: Potential Catalytic Systems for Selective Transformations

| Catalytic Approach | Target Functional Group | Potential Transformation | Rationale & References |

|---|---|---|---|

| Photoredox/Nickel Dual Catalysis | Vinyl Chloride | Cross-coupling (C-C, C-N, C-S bond formation) | Visible-light-mediated activation of vinyl halides provides a sustainable alternative to traditional palladium catalysis for forming new bonds at the C-Cl site. acs.orgnih.govresearchgate.net |

| Intermetallic Compounds (e.g., SnPd, Pt-Sn) | Aldehyde / Alkene | Selective Hydrogenation | These catalysts have shown high selectivity in the hydrogenation of α,β-unsaturated aldehydes to either the unsaturated alcohol or the saturated aldehyde, a valuable potential transformation for this compound. acs.orgacs.org |

| Ruthenium Catalysis | Both | Three-Component Coupling | Ruthenium catalysts have been effective in the three-component coupling of alkynes, enones, and halide ions to form complex vinyl halides, suggesting their potential for novel syntheses involving this compound or its precursors. acs.org |

| Organocatalysis | Aldehyde | Asymmetric α-functionalization / Conjugate addition | Chiral amines can activate aldehydes toward enantioselective α-chlorination or activate α,β-unsaturated systems for conjugate additions. nih.govorganic-chemistry.orgmdpi.com |

The development of photocatalytic processes involving vinyl halides is a rapidly growing field. nih.gov These methods use light as a clean energy source to generate highly reactive vinyl radicals, which can participate in a variety of bond-forming reactions. acs.org Applying this to this compound could unlock new, sustainable cross-coupling pathways that are difficult to achieve with conventional methods.

Expansion of Synthetic Utility in Unexplored Chemical Transformations

The true potential of this compound lies in its application as a bifunctional building block, where both the aldehyde and vinyl chloride groups are strategically employed to construct complex molecular architectures. nih.gov

Future research could explore:

Sequential Functionalization: A key challenge and opportunity is the selective, stepwise reaction of the two functional groups. For example, the aldehyde could first undergo a Wittig or aldol (B89426) reaction, followed by a Suzuki or Heck cross-coupling reaction at the vinyl chloride position.

Tandem and Domino Reactions: Designing reactions where an initial transformation at one site triggers a subsequent reaction at the other could lead to the rapid assembly of complex cyclic or polyfunctional molecules. The use of bifunctional reagents in connective, "linchpin" strategies has proven powerful in natural product synthesis and could be applied here. nih.govacs.org

Novel Cyclizations: The five-carbon backbone of this compound makes it an ideal candidate for intramolecular cyclization reactions to form five- or six-membered rings, which are common motifs in natural products and pharmaceuticals.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry offers a powerful tool for accelerating the exploration of this compound's reactivity and for designing novel synthetic pathways. embl.org

Table 2: Applications of Computational Modeling

| Modeling Technique | Research Goal | Description |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Insight & Catalyst Design | DFT can be used to calculate the energies of reactants, transition states, and products to elucidate reaction mechanisms. researchgate.net This would be invaluable for understanding the chemoselectivity of catalysts and for predicting the outcomes of competing reaction pathways (e.g., nucleophilic attack at the carbonyl vs. conjugate addition). rsc.orgsemanticscholar.org |

| Molecular Dynamics (MD) | Solvation & Conformation Effects | MD simulations can model the behavior of this compound in different solvent environments, providing insight into conformational preferences that could influence stereoselectivity in asymmetric reactions. |

| Chemoinformatics | Reaction Prediction | By analyzing large datasets of chemical reactions, machine learning algorithms could predict novel transformations for bifunctional molecules like this compound and suggest optimal reaction conditions. |

For example, DFT studies could model the superelectrophilic activation of the α,β-unsaturated aldehyde system under acidic conditions to predict its reactivity in Friedel-Crafts type reactions. rsc.org Similarly, computational screening could identify novel photocatalysts or ligands for transition metals to enhance the selectivity of cross-coupling reactions at the vinyl chloride position.

Investigation of Chiral Analogs and Their Asymmetric Transformations

The development of methods to synthesize and utilize chiral analogs of this compound would be a significant advancement, opening doors to the synthesis of enantiomerically pure, complex molecules.

Future avenues of investigation include:

Asymmetric Synthesis: Research could focus on the catalytic asymmetric synthesis of chiral precursors. This might involve the enantioselective organocatalytic α-chlorination of a corresponding aldehyde to set the stereocenter adjacent to the carbonyl group. nih.govorganic-chemistry.orgsfu.ca Alternatively, strategies for the asymmetric β-alkylation of α,β-unsaturated aldehydes could be explored to introduce chirality at the β-position. nih.gov

Chiral Auxiliary Methods: An achiral precursor could be attached to a chiral auxiliary, which would direct the stereochemical outcome of subsequent reactions before being removed. This is a classic and robust strategy in asymmetric synthesis. du.ac.in

Enantioselective Transformations: Once chiral analogs are obtained, their diastereoselective reactions can be studied. For example, the addition of organometallic reagents to a chiral α-chloroaldehyde can proceed with high diastereoselectivity to form valuable chlorohydrin intermediates. sfu.ca The development of catalytic asymmetric cycloaddition reactions using vinyl azides as precursors could also be a source of inspiration for creating complex chiral cyclic compounds. nih.gov

The synthesis of halogenated compounds with high enantiomeric purity is a challenging but rewarding goal, as these molecules are valuable building blocks for pharmaceuticals and agrochemicals. eurekalert.org Applying modern organocatalytic and transition-metal-catalyzed methods to this compound and its derivatives represents a promising frontier.

Q & A

Q. Basic

- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH) with HPLC-UV to quantify decomposition products .

- Purity assessment : Use -NMR integration for quantitative analysis and GC-MS for volatile impurities.

- Storage recommendations : Data from thermogravimetric analysis (TGA) can inform optimal storage temperatures .

What strategies optimize the enantioselective synthesis of this compound using chiral catalysts?

Q. Advanced

- Catalyst screening : Test chiral phosphine ligands (e.g., BINAP) in asymmetric allylic chlorination reactions.

- Kinetic resolution : Employ chiral stationary phases in HPLC to isolate enantiomers and measure enantiomeric excess (ee) .

- Computational modeling : DFT studies can predict transition-state geometries to guide catalyst design .

A stepwise optimization protocol should balance ee, yield, and reaction time .

How should researchers design kinetic studies to investigate the thermal decomposition of this compound?

Q. Basic

- Variable control : Conduct isothermal experiments at 50–100°C, monitoring decomposition via in-situ FTIR or Raman spectroscopy .

- Rate law determination : Use integral methods (e.g., Guggenheim) to analyze time-concentration data.

- Activation energy calculation : Apply the Arrhenius equation to temperature-dependent rate constants.

What computational methods are suitable for modeling the reactivity of this compound in nucleophilic addition reactions?

Q. Advanced

- DFT simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Michael additions .

- Molecular dynamics : Simulate solvent effects on reaction pathways using explicit solvent models.

- Benchmarking : Validate methods against experimental kinetic data (e.g., from stopped-flow spectroscopy) .

How can researchers reconcile discrepancies in reported bioactivity data for this compound derivatives?

Q. Advanced

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell line specificity or assay protocols .

- Dose-response validation : Replicate key experiments with standardized IC determination methods.

- Structural analogs : Compare bioactivity trends using SAR (structure-activity relationship) models to identify confounding substituents .

What are the critical considerations for ensuring reproducibility in the synthesis of this compound?

Q. Basic

- Detailed protocols : Specify exact molar ratios, stirring rates, and purification steps (e.g., column chromatography gradients) .

- Batch documentation : Record lot numbers of reagents and solvents to control variability.

- Open data : Share raw spectroscopic files and chromatograms in supplementary materials .

How can mechanistic studies differentiate between radical and ionic pathways in this compound reactions?

Q. Advanced

- Radical traps : Introduce TEMPO or BHT to quench radical intermediates and monitor yield changes .

- Isotope effects : Compare in deuterated solvents to infer transition-state bonding.

- Electrochemical analysis : Use cyclic voltammetry to detect radical anion formation .

What methodologies validate the environmental fate of this compound in ecotoxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.